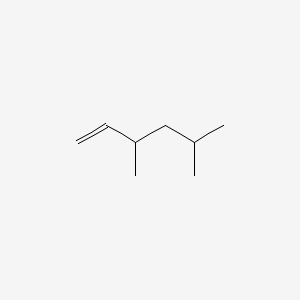

3,5-Dimethyl-1-hexene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

7423-69-0 |

|---|---|

Molecular Formula |

C8H16 |

Molecular Weight |

112.21 g/mol |

IUPAC Name |

3,5-dimethylhex-1-ene |

InChI |

InChI=1S/C8H16/c1-5-8(4)6-7(2)3/h5,7-8H,1,6H2,2-4H3 |

InChI Key |

FEZKAPRRVNNJTK-UHFFFAOYSA-N |

SMILES |

CC(C)CC(C)C=C |

Canonical SMILES |

CC(C)CC(C)C=C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3,5-Dimethyl-1-hexene

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structure in organic chemistry.[1][2] This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 3,5-dimethyl-1-hexene, a non-conjugated alkene. By dissecting the chemical shifts, signal integrations, and spin-spin coupling patterns, we will elucidate the complete structural assignment of the molecule. This document is intended for researchers, scientists, and professionals in drug development who rely on rigorous spectroscopic interpretation for molecular characterization.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy operates on the principle that atomic nuclei with a non-zero magnetic moment, when placed in a strong external magnetic field, absorb and re-emit electromagnetic radiation at a specific frequency.[3][4] This resonance frequency is exquisitely sensitive to the local electronic environment of the nucleus, providing a detailed fingerprint of the molecule's structure.[2] For organic molecules, ¹H (proton) and ¹³C (carbon-13) NMR are the most powerful tools available.

-

¹H NMR provides information on the number of chemically distinct protons, their relative ratios (integration), and the connectivity of neighboring protons (spin-spin coupling or multiplicity).[3]

-

¹³C NMR reveals the number of chemically non-equivalent carbon atoms and their hybridization state (sp³, sp², sp).[5][6]

This guide will apply these core principles to methodically interpret the spectral data for this compound.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous assignment of NMR signals, the molecular structure of this compound is presented below with a standardized numbering system. This numbering will be used consistently throughout the analysis.

Figure 1: Structure of this compound with atom numbering.

¹H NMR Spectral Data Analysis

The proton NMR spectrum provides a wealth of information regarding the electronic environment and connectivity of hydrogen atoms. The alkenyl protons (H1a, H1b, H2) attached to the double bond are expected to resonate at a lower field (higher ppm) due to the anisotropic effect of the π-system, which deshields them.[5] Protons on sp³-hybridized carbons will appear at a higher field (lower ppm).

Predicted ¹H NMR Data Summary

The following table summarizes the predicted chemical shifts (δ), integration values, and multiplicities for each proton signal in this compound.

| Assigned Protons | Chemical Shift (δ, ppm) | Integration | Multiplicity (Splitting) | Coupling Constant (J, Hz) |

| H2 (on C2) | ~5.70 | 1H | ddd (doublet of doublet of doublets) | JH2-H1trans ≈ 17, JH2-H1cis ≈ 10, JH2-H3 ≈ 6.5 |

| H1a (on C1, trans to C3) | ~4.95 | 1H | dt (doublet of triplets) | JH1trans-H2 ≈ 17, Jgem ≈ 1.5 |

| H1b (on C1, cis to C3) | ~4.90 | 1H | dt (doublet of triplets) | JH1cis-H2 ≈ 10, Jgem ≈ 1.5 |

| H3 (on C3) | ~2.15 | 1H | m (multiplet) | - |

| H4a, H4b (on C4) | ~1.25, ~1.10 | 2H | m (multiplet) | - |

| H5 (on C5) | ~1.70 | 1H | m (multiplet) | - |

| H8 (on C8, CH₃) | ~0.98 | 3H | d (doublet) | JH8-H3 ≈ 6.5 |

| H6, H7 (on C6, C7, 2x CH₃) | ~0.85 | 6H | d (doublet) | JH6/7-H5 ≈ 6.5 |

Detailed Signal Interpretation

-

H2 (~5.70 ppm): This is the most downfield signal, characteristic of a proton on a substituted sp² carbon.[5] It is coupled to three other protons: H1a (trans), H1b (cis), and H3 (allylic). This results in a complex doublet of doublet of doublets (ddd) pattern. The large coupling constant (~17 Hz) corresponds to the trans relationship with one of the H1 protons, the medium coupling (~10 Hz) to the cis relationship, and the smaller coupling (~6.5 Hz) to the vicinal H3 proton.

-

H1a & H1b (~4.90-4.95 ppm): These are the terminal vinyl protons on C1. They are chemically non-equivalent.[7] One is cis and the other is trans to the alkyl group at C3. They are coupled to each other (geminal coupling, ~1.5 Hz) and to H2, resulting in two distinct signals, each appearing as a doublet of triplets (or a complex multiplet).

-

H3 (~2.15 ppm): This methine proton is allylic to the double bond and is shifted slightly downfield. It is coupled to H2, the two diastereotopic protons on C4, and the three methyl protons on C8, leading to a complex multiplet.

-

H5 (~1.70 ppm): This methine proton is coupled to the two protons on C4 and the six protons of the two methyl groups (C6 and C7), resulting in a multiplet.

-

H4a & H4b (~1.10-1.25 ppm): These methylene protons are diastereotopic due to the adjacent chiral center at C3. They are coupled to each other and to the protons on C3 and C5, resulting in complex, overlapping multiplets.

-

H8 (~0.98 ppm): This methyl group is attached to the chiral center C3. It is coupled only to the H3 proton, resulting in a clean doublet with a coupling constant of approximately 6.5 Hz.

-

H6 & H7 (~0.85 ppm): These two methyl groups are attached to C5. They are chemically equivalent and are coupled to the H5 proton, appearing as a single doublet integrating to 6H.

¹³C NMR Spectral Data Analysis

In broadband-decoupled ¹³C NMR, each unique carbon atom appears as a single line. The chemical shift is primarily determined by the carbon's hybridization and the electronegativity of attached groups.[6][8]

Predicted ¹³C NMR Data Summary

The structure of this compound has 8 carbon atoms, all of which are chemically non-equivalent. Therefore, 8 distinct signals are expected in the ¹³C NMR spectrum.

| Assigned Carbon | Chemical Shift (δ, ppm) | Hybridization | Rationale |

| C1 | ~114.5 | sp² | Terminal alkene carbon (=CH₂), shielded relative to C2.[5][9] |

| C2 | ~143.0 | sp² | Substituted alkene carbon (=CH-), deshielded.[5][9] |

| C3 | ~38.0 | sp³ | Methine carbon adjacent to the double bond (allylic). |

| C4 | ~45.5 | sp³ | Methylene carbon in the alkyl chain. |

| C5 | ~25.0 | sp³ | Methine carbon in the alkyl chain. |

| C6 | ~22.5 | sp³ | Methyl carbon on C5. |

| C7 | ~22.5 | sp³ | Methyl carbon on C5 (equivalent to C6). |

| C8 | ~20.0 | sp³ | Methyl carbon on C3. |

Note: The signals for C6 and C7 are expected to be equivalent and overlap.

Detailed Signal Interpretation

-

Alkene Carbons (C1, C2): The sp² hybridized carbons of the double bond appear in the characteristic downfield region for alkenes (100-150 ppm).[5] C2 (~143.0 ppm) is further downfield than C1 (~114.5 ppm) because it is more substituted.

-

Alkyl Carbons (C3-C8): The remaining six sp³ hybridized carbons appear in the upfield region of the spectrum (< 50 ppm).[10]

-

C4 (~45.5 ppm): This methylene carbon is the most deshielded among the alkyl carbons due to its position within the chain.

-

C3 (~38.0 ppm): This methine carbon is deshielded by its allylic position.

-

C5 (~25.0 ppm): A standard alkyl methine carbon.

-

C6, C7, C8 (~20.0-22.5 ppm): These methyl carbons appear at the highest field, as is typical for primary carbons in an alkane-like environment. The two methyls on C5 (C6 and C7) are equivalent and produce a single, more intense signal.

-

Standard Experimental Protocol for NMR Acquisition

The acquisition of high-quality NMR spectra is paramount for accurate structural analysis. The following outlines a standard operating procedure.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. CDCl₃ is a common choice for non-polar analytes.[11]

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm for both ¹H and ¹³C spectra.[12]

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

The experiments are typically performed on a high-field NMR spectrometer (e.g., 300-600 MHz).

-

Insert the sample into the spectrometer probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve maximum homogeneity and signal resolution.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set appropriate parameters: spectral width (~12-16 ppm), acquisition time (~2-4 seconds), relaxation delay (1-5 seconds), and number of scans (typically 8-16 for sufficient signal-to-noise).

-

Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all signals and analyze multiplicities.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to ensure each carbon appears as a singlet.

-

Set appropriate parameters: spectral width (~220-240 ppm), acquisition time (~1-2 seconds), relaxation delay (2-5 seconds), and a larger number of scans (e.g., 128-1024) due to the low natural abundance of ¹³C.

-

Process the FID similarly to the ¹H spectrum.

-

Calibrate the spectrum using the TMS signal at 0.00 ppm or the residual solvent signal (CDCl₃ at 77.16 ppm).[11]

-

Figure 2: Standard workflow for NMR spectral acquisition.

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra allows for the complete and unambiguous structural assignment of this compound. The ¹H NMR spectrum confirms the presence and connectivity of all proton environments, from the distinct vinyl protons to the diastereotopic methylene protons. The ¹³C NMR spectrum validates the carbon backbone, clearly distinguishing the sp² carbons of the alkene from the sp³ carbons of the alkyl chain. This guide demonstrates the systematic approach required to translate raw spectral data into a precise molecular structure, a foundational skill in chemical research and development.

References

-

Vedantu. NMR Spectroscopy: Principles, Types & Applications Explained. [Link]

-

Longdom Publishing. Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. [Link]

-

Stenutz, R. NMR chemical shift prediction of alkenes. [Link]

-

Microbe Notes. NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]

-

Slideshare. NMR Spectroscopy: Principles, Techniques, and Applications. [Link]

-

Wikipedia. Nuclear magnetic resonance spectroscopy. [Link]

-

SciSpace. An Improved Model for Predicting Proton NMR Shielding by Alkenes Based on Ab Initio GIAO Calculations. [Link]

-

ScienceOpen. Supporting Information. [Link]

-

Chemistry LibreTexts. Nuclear Magnetic Resonance (NMR) of Alkenes. [Link]

-

YouTube. More Practice With H-NMR Spectra. [Link]

-

Chemistry Stack Exchange. Predicted number of signals in proton NMR spectroscopy. [Link]

-

PubChem. This compound. [Link]

-

University of Puget Sound. NMR Chemical Shifts. [Link]

-

nmrshiftdb2. Solution. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

University of Regensburg. Chemical shifts. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: Hans Reich NMR Collection. [Link]

-

The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

YouTube. How to Interpret Chemical Shift in the Carbon-13 NMR. [Link]

Sources

- 1. microbenotes.com [microbenotes.com]

- 2. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]

- 4. longdom.org [longdom.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. youtube.com [youtube.com]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. web.pdx.edu [web.pdx.edu]

- 11. scienceopen.com [scienceopen.com]

- 12. scs.illinois.edu [scs.illinois.edu]

Mass spectrometry fragmentation pattern of 3,5-Dimethyl-1-hexene

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 3,5-Dimethyl-1-hexene

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles governing the molecule's fragmentation, offering field-proven insights into spectral interpretation. We will explore the causality behind the observed fragmentation pathways, grounding our analysis in authoritative references and validated data.

Introduction: The Molecule and the Method

This compound is an aliphatic alkene with the molecular formula C₈H₁₆ and a molecular weight of 112.21 g/mol .[1][2] Its structure features two key elements that dictate its behavior under electron ionization: a terminal double bond and branched methyl groups.

Electron Ionization (EI) is a hard ionization technique where a high-energy electron beam (typically 70 eV) bombards the analyte molecule.[3] This process ejects an electron from the molecule, forming an energetically unstable molecular ion (M⁺•).[4] This excess energy induces extensive fragmentation, creating a unique fingerprint that is invaluable for structural elucidation. The fragmentation reactions are unimolecular processes driven by the stability of the resulting products—cations and neutral radicals.[3][5]

Core Fragmentation Principles in Alkenes

The fragmentation of the this compound molecular ion is not random. It is governed by established chemical principles that favor the formation of the most stable carbocations. For this molecule, two primary pathways are dominant:

-

Allylic Cleavage: This is the most significant fragmentation pathway for many alkenes.[6] The bond allylic to the double bond (the C3-C4 bond in this case) is relatively weak. Its cleavage is highly favored because it produces a resonance-stabilized allylic carbocation.[7]

-

Rearrangement Reactions (McLafferty Rearrangement): Alkenes containing a γ-hydrogen (a hydrogen atom on the third carbon from the double bond) can undergo a characteristic rearrangement.[6] This process involves the transfer of the γ-hydrogen to the double bond via a six-membered ring transition state, leading to the cleavage of the bond between the α and β carbons and the elimination of a neutral alkene.[8]

Analysis of the this compound Mass Spectrum

The EI mass spectrum of this compound is characterized by a series of fragment ions that reveal its structure. The molecular ion peak is often weak or absent in aliphatic alkenes due to rapid fragmentation.[6] The quantitative data for the most significant peaks, sourced from the NIST Mass Spectrometry Data Center, are summarized below.[1]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion/Structure |

| 41 | 100 | [C₃H₅]⁺ (Allyl cation) |

| 43 | 75 | [C₃H₇]⁺ (Isopropyl cation) |

| 56 | 60 | [C₄H₈]⁺• (Radical cation from McLafferty + H shift) |

| 71 | 30 | [C₅H₁₁]⁺ |

| 55 | 28 | [C₄H₇]⁺ |

| 97 | 5 | [C₇H₁₃]⁺ (M-15) |

| 112 | <1 | [C₈H₁₆]⁺• (Molecular Ion) |

| Note: Relative intensities are approximate and can vary based on instrumentation. |

Dominant Fragmentation Pathway: Allylic Cleavage

The base peak at m/z 41 is the defining feature of the spectrum and is attributed to the highly stable allyl cation, [C₃H₅]⁺.[9] This ion is formed via the cleavage of the allylic C3-C4 bond, expelling a neutral isopentyl radical. The stability of the allyl cation, due to resonance delocalization, is the primary driving force for this fragmentation.

Caption: Primary allylic cleavage of this compound.

Formation of the Isopropyl Cation (m/z 43)

The intense peak at m/z 43 corresponds to the secondary isopropyl cation, [CH(CH₃)₂]⁺. This stable carbocation is formed by the cleavage of the C4-C5 bond, leading to the loss of a neutral C₅H₉ radical. The stability of the secondary carbocation makes this a highly favorable fragmentation route.

The McLafferty Rearrangement Pathway

This compound possesses hydrogen atoms on the γ-carbon (C4), making it susceptible to the McLafferty rearrangement.[6] This process involves the transfer of a hydrogen from C4 to C1, followed by the cleavage of the C2-C3 bond. This rearrangement would typically produce a radical cation at m/z 70 ([C₅H₁₀]⁺•) and a neutral propene molecule. However, the observed peak is at m/z 56 . This suggests a subsequent hydrogen rearrangement and elimination of ethene from the m/z 70 intermediate, a common secondary fragmentation in alkenes. The peak at m/z 56 is therefore assigned to the [C₄H₈]⁺• radical cation, likely 2-butene.

Caption: McLafferty rearrangement pathway in this compound.

Other Characteristic Ions

-

m/z 97 (M-15): This minor peak arises from the loss of a methyl radical (•CH₃) from one of the branched positions (C3 or C5) of the molecular ion.

-

m/z 71: This ion, [C₅H₁₁]⁺, can be formed through an alternative allylic cleavage pathway where the charge is retained on the larger fragment.

-

m/z 55: This ion, [C₄H₇]⁺, is a common fragment in the mass spectra of alkenes and can be formed through various cleavage and rearrangement processes, often involving the loss of an ethyl radical from a larger fragment.

Experimental Protocol: GC-MS Analysis of Volatile Alkenes

The following protocol outlines a self-validating system for the analysis of this compound or similar volatile organic compounds using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To acquire a reproducible electron ionization mass spectrum for structural identification.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer with an EI source (e.g., a quadrupole or ion trap analyzer).

-

Capillary GC Column suitable for volatile hydrocarbons (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 100 ppm) in a high-purity volatile solvent such as hexane or pentane.

-

Prepare a solvent blank for a background run.

-

-

GC Method Parameters:

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1 (adjust as needed to avoid column overload).

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial Temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase to 150 °C at a rate of 10 °C/min.

-

Final Hold: Hold at 150 °C for 2 minutes.

-

-

-

MS Method Parameters:

-

Ion Source: Electron Ionization (EI).

-

Ion Source Temperature: 230 °C.

-

Electron Energy: 70 eV.

-

Mass Range: Scan from m/z 35 to 200.

-

Scan Rate: 2-3 scans/second.

-

Solvent Delay: Set a solvent delay (e.g., 2-3 minutes) to prevent the filament from being saturated by the solvent peak.

-

-

Data Acquisition and Analysis:

-

Inject the solvent blank to ensure system cleanliness.

-

Inject the prepared sample.

-

Identify the chromatographic peak corresponding to this compound.

-

Extract the mass spectrum from the apex of the target peak.

-

Perform a background subtraction using the spectrum from a nearby baseline region.

-

Compare the acquired spectrum against a reference library (e.g., NIST) for confirmation.

-

Caption: Standard workflow for GC-MS analysis of volatile compounds.

Conclusion

The mass spectrum of this compound is a classic example of how fundamental principles of carbocation stability and rearrangement reactions govern molecular fragmentation. The spectrum is definitively characterized by a base peak at m/z 41 , corresponding to a resonance-stabilized allyl cation formed through allylic cleavage. Other significant peaks at m/z 43 (isopropyl cation) and m/z 56 (product of a McLafferty rearrangement) provide further structural confirmation. Understanding these predictable pathways is essential for the confident identification of this and related alkene structures in complex analytical challenges.

References

-

Chemistry Steps. (n.d.). McLafferty Rearrangement. Retrieved from [Link]

-

JoVE. (2024). Mass Spectrometry: Alkene Fragmentation. Retrieved from [Link]

-

SlideShare. (n.d.). McLafferty Rearrangement.pptx. Retrieved from [Link]

-

Wikipedia. (n.d.). McLafferty rearrangement. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 3). 6.3: Rearrangement. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

NIST. (n.d.). 1-Hexene, 3,5-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 1-Hexene, 3,5-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Evans, M. (2023, June 2). Fragmentation in Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

-

NIST. (n.d.). 3-Hexene, 2,5-dimethyl-, (E)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Universidad de Guanajuato. (n.d.). Fragmentation mechanisms in mass spectrometry. Retrieved from [Link]

-

NIST. (n.d.). trans-3,5-Dimethylcyclohexene. In NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C7H16 mass spectrum of 3-methylhexane fragmentation pattern. Retrieved from [Link]

-

University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Stenutz. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. 1-Hexene, 3,5-dimethyl- [webbook.nist.gov]

- 2. This compound [stenutz.eu]

- 3. uni-saarland.de [uni-saarland.de]

- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 5. ugto.mx [ugto.mx]

- 6. Video: Mass Spectrometry: Alkene Fragmentation [jove.com]

- 7. benchchem.com [benchchem.com]

- 8. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]

- 9. This compound | C8H16 | CID 522526 - PubChem [pubchem.ncbi.nlm.nih.gov]

Infrared spectroscopy analysis of 3,5-Dimethyl-1-hexene

An In-depth Technical Guide to the Infrared Spectroscopy Analysis of 3,5-Dimethyl-1-hexene

This guide provides a comprehensive analysis of this compound using infrared (IR) spectroscopy. It is intended for researchers, scientists, and professionals in drug development and chemical analysis who require a deep, practical understanding of how to obtain and interpret the IR spectrum of this non-conjugated alkene. The narrative moves beyond a simple recitation of facts to explain the causal relationships behind spectral features and experimental choices, ensuring a robust and validated analytical approach.

Introduction: The Vibrational Story of a Molecule

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1] When a molecule is exposed to infrared radiation, its covalent bonds can absorb energy and vibrate at specific frequencies, provided there is a change in the molecule's dipole moment during the vibration.[1][2] The resulting spectrum is a unique "fingerprint," revealing the functional groups present within the molecular structure.[1]

For a molecule like this compound, which contains both saturated (sp³ hybridized) and unsaturated (sp² hybridized) carbon centers, IR spectroscopy is exceptionally well-suited to confirm its identity and purity. The spectrum will distinctly feature absorptions corresponding to its terminal alkene group and its branched alkyl backbone. This guide will deconstruct the expected spectrum of this compound, correlate it with its molecular structure, and provide a validated protocol for its experimental acquisition.

Molecular Structure and Expected Vibrational Modes

To predict the infrared spectrum, we must first understand the molecule's structure. This compound is an aliphatic hydrocarbon with the formula C₈H₁₆.[3][4] Its key structural features, which dictate the primary IR absorptions, are:

-

A monosubstituted terminal alkene (vinyl group, -CH=CH₂).

-

An aliphatic chain with methyl (CH₃) and methylene (CH₂) groups.

-

A chiral center at carbon 3.

-

An isopropyl group at the end of the chain (originating from the methyl group at C5).

These features give rise to several distinct types of bond vibrations that we can anticipate and identify.

Caption: Molecular structure of this compound.

Deconstruction of the Infrared Spectrum

The IR spectrum can be logically divided into the diagnostic group frequency region (>1500 cm⁻¹) and the complex fingerprint region (<1500 cm⁻¹).[5] Our analysis will focus on identifying the characteristic bands that confirm the presence of the key functional groups.

Alkene Group Vibrations (=C-H and C=C Bonds)

The terminal double bond is the most diagnostic feature. Its presence is confirmed by several characteristic absorptions.

-

=C-H Stretching: The C-H bonds on the sp² hybridized carbons of the double bond are stronger and shorter than those on sp³ carbons. Consequently, they vibrate at a higher frequency.[6] Look for one or more medium-intensity bands in the 3100-3000 cm⁻¹ region.[6][7] Specifically, vinyl groups typically show absorptions between 3090-3075 cm⁻¹.[7] The presence of a peak just above the 3000 cm⁻¹ threshold is a clear indicator of unsaturation.[5]

-

C=C Stretching: The stretching of the carbon-carbon double bond gives rise to an absorption in the 1680-1640 cm⁻¹ range.[2][6] For a monosubstituted alkene like this compound, this peak is expected to be of medium intensity and appear near 1640 cm⁻¹ . Its intensity is dependent on the change in dipole moment during vibration; while symmetrical alkenes may show a very weak or absent peak, the terminal double bond here ensures a distinct signal.[2]

-

Out-of-Plane =C-H Bending (Wags): These are often the most intense and useful bands for identifying the substitution pattern of an alkene.[7][8] For a monosubstituted (vinyl) group, two strong bands are expected: one near 990 cm⁻¹ and another near 910 cm⁻¹ .[7][8] The presence of both of these sharp, strong peaks provides powerful evidence for the -CH=CH₂ moiety.

Alkyl Group Vibrations (C-H Bonds)

The saturated backbone of the molecule produces its own set of characteristic C-H vibrations.

-

C-H Stretching: All C-H bonds on the sp³ hybridized carbons (methyl, methylene, and methine groups) will produce strong, sharp absorption bands in the region just below 3000 cm⁻¹ , typically between 3000-2850 cm⁻¹ .[5][9] These peaks are usually the most intense in the spectrum of a hydrocarbon.

-

C-H Bending (Deformation): The bending vibrations of the alkyl C-H bonds appear in the fingerprint region.

-

Methyl (CH₃) groups: Expect a characteristic asymmetrical bending vibration around 1465 cm⁻¹ and a symmetrical bending ("umbrella") mode around 1375 cm⁻¹ .[5][6] The presence of an isopropyl group, which contains two methyl groups attached to the same carbon, often leads to a splitting of the 1375 cm⁻¹ band into a distinct doublet.

-

Methylene (CH₂) groups: These show a "scissoring" deformation near 1465 cm⁻¹ , which often overlaps with the methyl asymmetrical bend.[5]

-

Summary of Expected Absorptions

The following table summarizes the key diagnostic peaks for this compound.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| ~3080 | =C-H Stretch | Alkene (Vinyl) | Medium |

| 2960-2850 | -C-H Stretch | Alkyl | Strong, Sharp |

| ~1640 | C=C Stretch | Alkene (Vinyl) | Medium |

| ~1465 | -CH₂- Scissoring & -CH₃ Bending | Alkyl | Medium |

| ~1375 | -CH₃ Symmetrical Bending | Alkyl | Medium |

| ~990 | =C-H Out-of-Plane Bend (Wag) | Alkene (Vinyl) | Strong, Sharp |

| ~910 | =C-H Out-of-Plane Bend (Wag) | Alkene (Vinyl) | Strong, Sharp |

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The following protocol describes a self-validating system for obtaining the IR spectrum of a neat liquid sample like this compound. The causality for each step is explained to ensure technical accuracy.

Instrumentation and Materials

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer, purged to minimize atmospheric H₂O and CO₂ interference.

-

Sample Cell: Can be either demountable liquid cells with salt plates (NaCl, KBr) or an Attenuated Total Reflectance (ATR) accessory.[10] ATR is often preferred for its simplicity and minimal sample volume requirement.

-

Sample: this compound, analytical grade.

-

Cleaning Supplies: Volatile solvent (e.g., dry acetone or isopropanol), lint-free wipes.

Workflow for Spectral Acquisition

Caption: Experimental workflow for FTIR analysis using an ATR accessory.

Step-by-Step Methodology (ATR Method)

-

System Preparation: Ensure the FTIR spectrometer is powered on and has been adequately purged with dry air or nitrogen. This is crucial to remove atmospheric water vapor and carbon dioxide, which have strong IR absorptions that can obscure the sample spectrum.

-

ATR Crystal Cleaning: Clean the surface of the ATR crystal meticulously with a lint-free wipe soaked in a volatile solvent like isopropanol.[10] This step removes any residue from previous analyses that would contaminate the spectrum.

-

Background Scan: Collect a background spectrum with the clean, empty ATR crystal. This scan measures the absorbance of the crystal, the atmosphere in the sample compartment, and the instrument itself. It serves as the reference (I₀) and is automatically subtracted from the sample scan by the instrument software. A successful background scan is the foundation of a trustworthy result.

-

Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal.[10] If using an ATR with a pressure arm, lower the arm to ensure firm, consistent contact between the liquid sample and the crystal surface. Good contact is essential for a strong, high-quality signal.

-

Sample Scan: Collect the sample spectrum. The instrument will co-add multiple scans (typically 16 or 32) to improve the signal-to-noise ratio. The software will then ratio the sample scan against the stored background scan to produce the final absorbance or transmittance spectrum.

-

Cleaning: After the measurement is complete, thoroughly clean the sample from the ATR crystal using a fresh, solvent-moistened wipe.

Conclusion

The infrared spectrum of this compound provides a clear and definitive confirmation of its molecular structure. The combination of sp² C-H stretches above 3000 cm⁻¹, a C=C stretch around 1640 cm⁻¹, and the highly characteristic out-of-plane bending vibrations at ~990 and ~910 cm⁻¹ provides unambiguous evidence of the terminal alkene group.[7][8][11] Complementing this are the strong sp³ C-H stretching bands below 3000 cm⁻¹ and the alkyl C-H bending modes, which confirm the saturated hydrocarbon backbone.[5] By following the rigorous experimental protocol outlined, a researcher can generate a high-fidelity spectrum that serves as a reliable analytical fingerprint for this compound, suitable for identity confirmation, quality control, and further scientific investigation.

References

-

The Infrared Spectroscopy of Alkenes. (2016). Spectroscopy. [Link]

-

INFRARED SPECTROSCOPY. P.S.G.V.P. Mandal's College of Pharmacy. [Link]

-

IR Spectroscopy Tutorial: Alkenes. University of Calgary. [Link]

-

C=C Stretching Definition. Fiveable. [Link]

-

Sample Preparation for FTIR Analysis. Drawell. [Link]

-

Infrared Spectrometry. Michigan State University Department of Chemistry. [Link]

-

11.5: Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. [Link]

-

How to prepare IR samples? ResearchGate. [Link]

-

6.3: IR Spectrum and Characteristic Absorption Bands. (2021). Chemistry LibreTexts. [Link]

-

5 Ways Alkene IR Spectroscopy. Berkeley Learning Hub. [Link]

-

6.3 IR Spectrum and Characteristic Absorption Bands. Organic Chemistry I. [Link]

-

Interpreting Infrared Spectra. Specac Ltd. [Link]

-

IR in the Liquid Phase and Neat Samples. University of Michigan. [Link]

-

The features of IR spectrum. SlideShare. [Link]

-

Liquid Samples. Shimadzu. [Link]

-

Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. [Link]

-

This compound. PubChem. [Link]

-

1-Hexene, 3,4-dimethyl-. NIST WebBook. [Link]

-

3-Hexene, 2,5-dimethyl-, (E)-. NIST WebBook. [Link]

-

1-Hexene, 3,5-dimethyl-. NIST WebBook. [Link]

Sources

- 1. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 2. fiveable.me [fiveable.me]

- 3. This compound | C8H16 | CID 522526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Hexene, 3,5-dimethyl- [webbook.nist.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. spcmc.ac.in [spcmc.ac.in]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

An In-Depth Technical Guide to the Stereoisomers and Chirality of 3,5-Dimethyl-1-hexene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini

Abstract: This technical guide provides a comprehensive exploration of the stereochemical properties of 3,5-dimethyl-1-hexene, a volatile organic compound with applications in fine chemical synthesis and as a potential chiral building block. The guide delves into the structural analysis of its chirality, the theoretical number of stereoisomers, and the practical application of advanced analytical techniques for their separation and characterization. Detailed experimental protocols for chiral gas chromatography and nuclear magnetic resonance spectroscopy with chiral resolving agents are presented, offering field-proven insights for researchers in organic synthesis and drug development.

Introduction: Unveiling the Stereochemical Nuances of this compound

This compound is an acyclic alkene with the chemical formula C₈H₁₆.[1][2][3][4] Its structure, characterized by a terminal double bond and two methyl substituents along the carbon chain, gives rise to interesting stereochemical properties. Understanding the chirality and the specific spatial arrangement of atoms in this molecule is crucial for its application in stereoselective synthesis, where the three-dimensional structure of a molecule can dictate its biological activity or its efficacy as a chiral auxiliary. This guide will systematically dissect the stereoisomerism of this compound, providing both a robust theoretical framework and actionable experimental methodologies.

Structural Analysis: Identifying the Source of Chirality

A molecule is chiral if it is non-superimposable on its mirror image. The most common source of chirality in organic molecules is the presence of a stereocenter, which is a carbon atom bonded to four different groups.

Upon examination of the structure of this compound, we can identify the potential stereocenters:

-

Carbon 3 (C3): This carbon is bonded to:

-

A hydrogen atom (-H)

-

A methyl group (-CH₃)

-

A vinyl group (-CH=CH₂)

-

A 2-methylpropyl group (-CH₂CH(CH₃)₂)

-

Since all four groups attached to C3 are different, C3 is a chiral center .

-

Carbon 5 (C5): This carbon is bonded to:

-

A hydrogen atom (-H)

-

Two identical methyl groups (-CH₃)

-

An isobutyl group (-CH₂CH(CH₃)C=CH₂)

-

Because C5 is bonded to two identical methyl groups, it is not a chiral center.

Therefore, this compound possesses a single chiral center at the C3 position.

Stereoisomers: A Pair of Enantiomers

The number of possible stereoisomers for a molecule can be estimated using the 2ⁿ rule, where 'n' is the number of chiral centers. For this compound, with n=1, there are 2¹ = 2 possible stereoisomers. These two stereoisomers are enantiomers, which are non-superimposable mirror images of each other. They are designated as (R)-3,5-dimethyl-1-hexene and (S)-3,5-dimethyl-1-hexene based on the Cahn-Ingold-Prelog priority rules.

Physicochemical Properties and Spectroscopic Data

The following table summarizes the key physicochemical properties and available spectroscopic data for the racemic mixture of this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆ | [1][2][3][4] |

| Molecular Weight | 112.21 g/mol | [1][2][3][4] |

| CAS Number | 7423-69-0 | [1][2][3][4] |

| Boiling Point | 103-104 °C | [5] |

| Density | 0.716 g/cm³ | [5] |

| Mass Spectrum | Major peaks at m/z = 41, 43, 56, 57, 70, 81, 97, 112 | [2] |

| ¹³C NMR | Spectral data available in PubChem | [3] |

| IR Spectrum | Spectral data available in PubChem | [3] |

Experimental Protocols for Stereoisomer Analysis

Due to their identical physical properties in an achiral environment, the separation and characterization of enantiomers require specialized chiral techniques.

Chiral Gas Chromatography (GC) for Enantiomeric Separation

Chiral GC is a powerful technique for the separation of volatile enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. For a volatile hydrocarbon like this compound, a cyclodextrin-based CSP is highly suitable.[6][7]

Experimental Protocol: Chiral GC-MS Analysis

Objective: To separate and identify the (R) and (S) enantiomers of this compound.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Chiral Capillary Column: A cyclodextrin-based column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a derivatized β-cyclodextrin stationary phase (e.g., Rt-βDEXcst or similar).[6]

GC-MS Conditions:

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injector Temperature: 220 °C.

-

Injection Volume: 1 µL of a 1% solution of this compound in hexane (split ratio 50:1).

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase to 120 °C at a rate of 2 °C/min.

-

Hold at 120 °C for 5 minutes.

-

-

MS Transfer Line Temperature: 230 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 150.

Data Analysis: The two enantiomers will appear as separate peaks in the chromatogram. The mass spectrum of each peak can be used to confirm the identity as this compound by comparing with a spectral library like the NIST database.[2] The relative peak areas can be used to determine the enantiomeric excess (ee) of the sample.

NMR Spectroscopy with Chiral Resolving Agents

Nuclear Magnetic Resonance (NMR) spectroscopy in a standard achiral solvent cannot distinguish between enantiomers. However, the addition of a chiral resolving agent (CRA) can induce diastereomeric interactions, leading to the separation of signals for the two enantiomers. Chiral lanthanide shift reagents, such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃), are effective for this purpose, particularly for molecules with Lewis basic sites.[8][9][10][11] For a non-polar alkene like this compound, the interaction with the shift reagent will be weak, but may still provide sufficient resolution.

Experimental Protocol: ¹H NMR with a Chiral Shift Reagent

Objective: To determine the enantiomeric excess of a this compound sample.

Instrumentation and Reagents:

-

High-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

NMR tubes.

-

Deuterated chloroform (CDCl₃).

-

Chiral Lanthanide Shift Reagent: Eu(hfc)₃.

Procedure:

-

Sample Preparation: Prepare a solution of the this compound sample (approximately 10-20 mg) in CDCl₃ (0.6 mL) in an NMR tube.

-

Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample to serve as a reference.

-

Addition of Shift Reagent: Add a small, precisely weighed amount of Eu(hfc)₃ (e.g., 5-10 mol%) to the NMR tube.

-

Spectrum Acquisition: After gentle mixing, acquire another ¹H NMR spectrum. Observe for the separation of signals, particularly the protons closest to the chiral center (e.g., the methine proton at C3 and the vinyl protons).

-

Titration (Optional): If the initial separation is not optimal, incrementally add more shift reagent and re-acquire the spectrum until baseline separation of a pair of signals is achieved.

-

Data Analysis: Integrate the separated signals corresponding to the two enantiomers. The enantiomeric excess (ee) can be calculated using the formula: ee (%) = [|Integration of major enantiomer - Integration of minor enantiomer| / (Integration of major enantiomer + Integration of minor enantiomer)] x 100

Asymmetric Synthesis: Towards Enantiomerically Pure this compound

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry. For a chiral alkene like this compound, an effective strategy would involve the asymmetric synthesis of a chiral precursor that can be readily converted to the target molecule.

A promising approach is the Zirconium-catalyzed Asymmetric Carboalumination of Alkenes (ZACA reaction).[12] This method allows for the enantioselective synthesis of chiral alcohols from terminal alkenes. For the synthesis of (R)- or (S)-3,5-dimethyl-1-hexene, one could envision a retrosynthetic approach starting from a chiral alcohol precursor.

Proposed Synthetic Route:

-

Asymmetric Hydroalumination: Start with a suitable prochiral alkene and perform a ZACA reaction to introduce the chiral center with high enantioselectivity, yielding a chiral organoaluminum intermediate.

-

Functionalization: Convert the organoaluminum intermediate to a chiral alcohol.

-

Conversion to Alkene: The chiral alcohol can then be converted to the corresponding this compound enantiomer through a dehydration reaction or other established methods for alkene synthesis.

Further research and experimental validation would be required to optimize this synthetic route for this compound.

Conclusion

This compound is a chiral molecule existing as a pair of enantiomers due to the presence of a single stereocenter at the C3 position. The separation and characterization of these stereoisomers are achievable through specialized analytical techniques. Chiral gas chromatography with a cyclodextrin-based stationary phase offers a robust method for their physical separation and quantification. NMR spectroscopy in the presence of a chiral lanthanide shift reagent provides a powerful tool for determining the enantiomeric excess of a sample. The principles and protocols outlined in this guide provide a solid foundation for researchers and professionals working with this and other chiral volatile organic compounds. The potential for asymmetric synthesis of enantiomerically pure this compound opens avenues for its use as a valuable chiral building block in various synthetic applications.

References

-

Novak, A., et al. (2004). Highly enantioselective synthesis of γ-, δ-, and ε-chiral 1-alkanols via Zr-catalyzed asymmetric carboalumination of alkenes (ZACA)–Cu- or Pd-catalyzed cross-coupling. Proceedings of the National Academy of Sciences, 101(48), 16787-16792. [Link]

-

Wynberg, H., et al. (2000). Chiral overcrowded alkenes; asymmetric synthesis of (3S,3'S)-(M, M)-(E)-(+)-1,1',2,2',3,3',4,4'-octahydro-3,3',7,7'-tetramethyl-4, 4'-biphenanthrylidenes. Chirality, 12(10), 734-41. [Link]

-

Trost, B. M., & O'Boyle, B. M. (2016). Application of Asymmetric Catalysis in the E/ Z-Stereodivergent Synthesis of Alkenes. Journal of the American Chemical Society, 138(45), 14832-14835. [Link]

-

Wenzel, T. J., & Wilcox, J. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(4), 256-70. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

De Witte, S., et al. (1996). Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds. Journal of the Chemical Society, Perkin Transactions 2, (10), 2237-2241. [Link]

-

Agilent Technologies. (n.d.). Chiral GC Columns. [Link]

-

Chrom Tech, Inc. (2023). Unveiling the Power of Chiral GC Columns. [Link]

-

Li, G., et al. (2023). Stereoselective Dihalogenation of Alkynes to Access Enantioenriched Z-Vicinal Dihaloalkene Atropisomers. Journal of the American Chemical Society, 145(1), 337-346. [Link]

-

Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]

-

Seco, J. M., et al. (2004). NMR determination of enantiomeric excess. Chemical Society Reviews, 33(6), 313-321. [Link]

- Goering, H. L., et al. (1974). NMR method for determination of enantiomeric compositions with chiral shift reagents.

-

Zhang, T., et al. (2018). Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. The Journal of Organic Chemistry, 83(15), 8247-8255. [Link]

-

Gheorghiu, M. D. (n.d.). Evaluation of ee by chiral GC and by 1H NMR with the chiral shift reagent Eu(hfc)3. MIT OpenCourseWare. [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 8-TECH-7 Lanthanide Induced Shifts (LIS). Organic Chemistry Data. [Link]

-

Schurig, V. (2001). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC North America, 19(11), 1122-1133. [Link]

-

NIST. (n.d.). 1-Hexene, 3,5-dimethyl-. NIST Chemistry WebBook. [Link]

-

Wenzel, T. J., & Chisholm, C. D. (2011). Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. Progress in Nuclear Magnetic Resonance Spectroscopy, 59(1), 1-63. [Link]

-

Pescitelli, G., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12939-12951. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

NIST. (n.d.). 1-Hexene, 3,5-dimethyl-. NIST Chemistry WebBook. [Link]

-

Zhang, Y., et al. (2021). Gas chromatographic separation of enantiomers on novel chiral stationary phases. Journal of Chromatography A, 1652, 462357. [Link]

-

Chemistry LibreTexts. (2021). 1.4: Chiral Gas Chromatography. [Link]

-

Chemistry Notes. (2020). Chemical shift reagents and Chiral lanthanide shift reagents: How does it work?. [Link]

-

Cannabis Science and Technology. (2019). Using Gas Chromatography for Accurate Terpene Analysis in Cannabis. [Link]

-

Dahmane, D., et al. (2015). Chemical composition and analyses of enantiomers of essential oil obtained by steam distillation of Juniperus oxycedrus L. International Journal of Innovation and Applied Studies, 11(4), 886. [Link]

-

ResearchGate. (n.d.). a) : enantio-GC-FID analysis of the hydrocarbons monoterpenes chiral; (1): (-)- -pinene, (2). [Link]

-

Stenutz, R. (n.d.). This compound. Stenutz. [Link]

-

SpectraBase. (n.d.). 3,5-Dimethyl-1-hexen-3-ol. [Link]

-

Zhang, X., et al. (2013). The GC/MS Analysis of Volatile Components Extracted by Different Methods from Exocarpium Citri Grandis. Journal of Analytical Methods in Chemistry, 2013, 859281. [Link]

-

Takebe, H. (2023). Comprehensive Synthesis of a Group of Optically Active Caged Hydrocarbon Molecules. Kyoto University Research Information Repository. [Link]

-

NIST. (n.d.). 1-Hexene, 3,5-dimethyl-. NIST Chemistry WebBook. [Link]

-

PubChem. (n.d.). 3,3-Dimethyl-1-hexene. National Center for Biotechnology Information. [Link]

-

Re-du-Plessis, J. A. K., et al. (2007). Analysis of volatile organic compounds using gas chromatography. Analytical & Bioanalytical Chemistry, 388(4), 749-761. [Link]

-

Polborn, K., et al. (1976). First Direct Synthesis of Optically Active 3-Methylcyclopentene. Helvetica Chimica Acta, 59(7), 2513-2520. [Link]

-

Schrock, R. R. (1993). Discrete Polyene Oligomer Synthesis and Related Polymer Characterization. DSpace@MIT. [Link]

-

PubChem. (n.d.). 1-Hexene, 5,5-dimethyl-. National Center for Biotechnology Information. [Link]

-

NIST. (n.d.). 3-Hexene, 2,5-dimethyl-. NIST Chemistry WebBook. [Link]

-

NIST. (n.d.). 1-Hexene, 2,5-dimethyl-. NIST Chemistry WebBook. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1-Hexene, 3,5-dimethyl- [webbook.nist.gov]

- 3. This compound | C8H16 | CID 522526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [stenutz.eu]

- 5. 3,3-Dimethyl-1-hexene | C8H16 | CID 137924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. chromtech.com [chromtech.com]

- 8. Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. US3915641A - NMR method for determination of enantiomeric compositions with chiral shift reagents - Google Patents [patents.google.com]

- 10. web.mit.edu [web.mit.edu]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. pnas.org [pnas.org]

A Senior Application Scientist's Guide to 3,5-Dimethyl-1-hexene: Sourcing, Purity, and Application

For the researcher, scientist, or drug development professional, the procurement of specialty chemicals is a critical, yet often underestimated, step in the experimental workflow. The seemingly simple act of purchasing a compound like 3,5-Dimethyl-1-hexene (CAS No. 7423-69-0) involves a nuanced understanding of supplier reliability, purity implications, and analytical verification. This guide provides an in-depth technical overview of sourcing this branched-chain olefin, interpreting purity specifications, and understanding its relevance in scientific applications, particularly in polymer science.

Introduction to this compound

This compound is an aliphatic, unsaturated hydrocarbon with the molecular formula C8H16.[1][2] Its structure, featuring a terminal double bond and methyl branching, makes it a valuable monomer or comonomer in the synthesis of specialty polyolefins. The incorporation of such branched alpha-olefins into a polymer backbone disrupts chain packing, allowing for the precise modulation of material properties like crystallinity, density, elasticity, and glass transition temperature.[3][4]

Key Physicochemical Properties:

-

CAS Number: 7423-69-0[2]

-

Molecular Formula: C8H16[5]

-

Molecular Weight: 112.21 g/mol [5]

-

Boiling Point: ~120.2°C (estimate)[5]

-

Density: ~0.704 g/cm³[1]

The utility of this compound and its isomers in catalysis research and materials science underscores the critical need for well-characterized, high-purity reagents.[3] The presence of isomeric impurities, residual solvents, or byproducts from synthesis can have profound, often detrimental, effects on experimental outcomes.

Commercial Availability and Purity Grades

Sourcing this compound requires careful navigation of chemical supplier catalogues. Unlike more common reagents, its availability is limited, and the offered purity levels vary significantly, reflecting its specialized applications.

It is crucial for researchers to distinguish between different grades of chemical purity, as the appropriate grade is dictated entirely by the intended application.

-

Industrial Grade: Offered by some manufacturers, this grade implies a lower level of purity suitable for industrial applications where high purity is not essential.[1] The exact percentage of the primary component can be variable, and a detailed impurity profile is typically not provided.

-

Research Grade: While not always explicitly labeled, suppliers catering to R&D may offer purities in the range of 95-98%. For related isomers like 3,3-Dimethyl-1-hexene, purities of >98.0% (determined by Gas Chromatography) are available.[6] This grade is suitable for many laboratory-scale syntheses and polymerizations.

-

Analytical Standard: This is the highest grade of purity. The compound is typically supplied as a calibrated solution at a precise concentration (e.g., 100 µg/mL in a solvent like methanol) and is intended for use as a reference material in analytical techniques like GC-MS.[7] This grade is essential for identifying and quantifying the compound in complex mixtures.

The following table summarizes known commercial sources for this compound and related isomers, highlighting the importance of verifying the exact chemical and its specified purity.

| Compound | Supplier(s) | Available Purity/Grade | Primary Use Case |

| This compound | CHEMLYTE SOLUTIONS CO.,LTD[1] | Industrial Grade | Industrial Applications |

| This compound | Chiron AS (via distributors like ESSLAB)[5][7] | Analytical Standard (100 µg/mL in Methanol) | Reference & Calibration |

| 3,3-Dimethyl-1-hexene | TCI Chemical[6] | >98.0% (GC) | Research & Synthesis |

| 3,5,5-Trimethyl-1-hexene | TCI America (via Fisher Scientific)[8] | 98.0+% | Research & Synthesis |

| 3,5-dimethyl-1-hexen-3-ol | Sigma-Aldrich | Purity not specified; buyer must verify. | Early Discovery Research |

Note: This table is illustrative. Supplier offerings and specifications are subject to change. Direct consultation of the supplier's Certificate of Analysis is mandatory.

The Causality of Purity: Impact on Polymer Science

In the field of polymer chemistry, the purity of a monomer is paramount. The catalysts used in olefin polymerization, particularly Ziegler-Natta and metallocene systems, are exquisitely sensitive to impurities.[4][9]

Why Purity Matters:

-

Catalyst Poisoning: Polar impurities such as water, alcohols, or other oxygenates can react with and deactivate the active sites of the catalyst, leading to low or no polymer yield.

-

Inconsistent Comonomer Incorporation: The presence of isomeric olefins can lead to their unintended incorporation into the polymer chain, altering the final material properties in an uncontrolled manner.[4]

-

Chain Termination/Transfer: Certain impurities can act as chain transfer agents, prematurely terminating polymer chain growth and leading to lower molecular weight polymers with inferior mechanical properties.

-

Lack of Reproducibility: Using monomers from different batches or suppliers with varying impurity profiles is a primary cause of poor experimental reproducibility in materials science.

Therefore, a researcher's choice of purity grade is a critical experimental parameter. For developing novel catalysts or synthesizing polymers with highly controlled microstructures, starting with the highest available purity (>98%) is a non-negotiable prerequisite.

Workflow for Supplier Selection and Quality Verification

A robust protocol for sourcing and verifying a specialty chemical like this compound is a self-validating system that ensures experimental integrity. The following workflow is recommended.

Caption: Workflow for selecting and qualifying a commercial chemical supplier.

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for verifying the purity of volatile compounds like this compound.[10] It separates components of a mixture and provides mass spectra to confirm their identity.

Objective: To confirm the identity and estimate the purity of a commercial sample of this compound.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the supplied chemical in a high-purity solvent (e.g., hexane or dichloromethane) at a concentration of approximately 10-100 µg/mL.[10]

-

Transfer the solution to a 2 mL amber glass vial with a PTFE-lined septum.

-

-

Instrumentation (Typical Parameters):

-

GC System: Agilent 7890 Series GC or equivalent.[9]

-

Column: A non-polar capillary column, such as a DB-1 or equivalent (e.g., 20 m x 0.1 mm ID, 0.4 µm film).[11]

-

Carrier Gas: Helium at a constant flow rate (e.g., 0.6 mL/min).[11]

-

Injector: Split injection (e.g., 100:1 split ratio) at 225°C.

-

Oven Program: 40°C for 1 min, then ramp at 10°C/min to 260°C.

-

MS Detector: Time-of-Flight (TOF) or Quadrupole mass spectrometer.

-

Acquisition Mode: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 35-350.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound by its retention time and by comparing its mass spectrum to a reference library, such as the NIST Mass Spectral Library.[2][11] The mass spectrum should show characteristic fragments.

-

Calculate purity by the area percent method: (Peak Area of Analyte / Total Area of All Peaks) x 100.

-

Attempt to identify impurity peaks by their mass spectra to understand the nature of the contaminants (e.g., isomers, residual starting materials).

-

This self-validating protocol ensures that the material entering the experimental workflow is of known quality, safeguarding against the costly loss of time and resources that can result from using a substandard reagent.

References

-

ESSLAB. (n.d.). This compound. Retrieved from [Link]

-

LookChem. (n.d.). 3,3-Dimethyl-1-hexene. Retrieved from [Link]

-

Stenutz, R. (n.d.). This compound. Glycosciences.de. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 1-Hexene, 3,5-dimethyl-. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

Chemical Synthesis Database. (n.d.). 5,5-dimethyl-1-hexene. Retrieved from [Link]

-

NIST. (n.d.). 1-Hexene, 3,5-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). WO2010043522A1 - Synthesis of green ketone intermediate.

-

Agilent. (2012). Improved Gas Chromatograph Method for the Analysis of Trace Hydrocarbon Impurities in 1, 3-Butadiene. Retrieved from [Link]

-

LECO Corporation. (n.d.). Rapid Qualitative GC-TOFMS Analysis of Unleaded Gasoline. Retrieved from [Link]

-

ResearchGate. (2006). Effect of 1‐hexene comonomer on polyethylene particle growth and copolymer chemical composition distribution. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 1-Hexene, 3,5-dimethyl- [webbook.nist.gov]

- 3. 3,4-Dimethyl-1-Hexene|C8H16|For Research [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Page loading... [guidechem.com]

- 6. 3,3-Dimethyl-1-hexene|lookchem [lookchem.com]

- 7. esslabshop.com [esslabshop.com]

- 8. 3,5,5-Trimethyl-1-hexene 98.0+%, TCI America 5 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 9. agilent.com [agilent.com]

- 10. benchchem.com [benchchem.com]

- 11. gcms.cz [gcms.cz]

Navigating the Volatility: A Technical Guide to the Safe Handling of 3,5-Dimethyl-1-hexene

For the adept researcher, the promise of novel chemical entities is always tempered by the imperative of safety. 3,5-Dimethyl-1-hexene, a member of the alkene family, is a valuable building block in organic synthesis. However, its physical and chemical properties necessitate a robust understanding of its hazards and the implementation of stringent safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling, storage, and emergency management of this compound, ensuring both scientific progress and personal safety.

Compound Profile: Understanding this compound

This compound is an unsaturated hydrocarbon with the chemical formula C8H16.[1][2] Its structure, characterized by a terminal double bond and methyl branching, dictates its reactivity and physical properties.

| Identifier | Value |

| IUPAC Name | 3,5-dimethylhex-1-ene[1] |

| CAS Number | 7423-69-0[1][2][3][4] |

| Molecular Formula | C8H16[1][2][3] |

| Molecular Weight | 112.21 g/mol [1][2] |

| Synonyms | 1-Hexene, 3,5-dimethyl-[2][3] |

Hazard Identification and GHS Classification

This compound is a highly flammable liquid and vapor that poses a significant aspiration hazard.[5][6] Its vapors can form explosive mixtures with air and may travel a considerable distance to an ignition source and flash back.[7][8]

| GHS Classification | Pictogram | Signal Word | Hazard Statement |

| Flammable Liquids, Category 2 | 🔥 | Danger | H225: Highly flammable liquid and vapour.[6] |

| Aspiration Hazard, Category 1 | Gesundheitsgefahr | Danger | H304: May be fatal if swallowed and enters airways.[5][6] |

| Acute Aquatic Toxicity, Category 2 | Umwelt | Warning | H401: Toxic to aquatic life. |

Precautionary Statements (Selected) [5][6]

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

-

P233: Keep container tightly closed.

-

P240: Ground and bond container and receiving equipment.

-

P243: Take action to prevent static discharges.

-

P273: Avoid release to the environment.

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.

-

P331: Do NOT induce vomiting.

-

P403 + P235: Store in a well-ventilated place. Keep cool.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling.

| Property | Value | Source |

| Appearance | Colorless liquid | [8] |

| Boiling Point | 104 °C | [9] |

| Density | 0.709 g/mL | [9] |

| Flash Point | 10.7 ± 10.3 °C (Predicted) | [4] |

| Vapor Pressure | 32.4 ± 0.1 mmHg at 25°C (Predicted) | [4] |

| Melting Point | -103.01°C (estimate) | [3][4] |

Protocols for Safe Handling and Storage

Adherence to meticulous handling and storage protocols is non-negotiable when working with volatile and flammable compounds like this compound.

Engineering Controls and Personal Protective Equipment (PPE)

The primary line of defense against exposure is a combination of robust engineering controls and appropriate PPE.

Engineering Controls:

-

All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation of vapors.[10]

-

The fume hood should have adequate airflow and be located in a well-ventilated laboratory.

-

Use explosion-proof electrical equipment and lighting to prevent ignition of flammable vapors.[11]

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards are mandatory.[10] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[10]

-

Skin and Body Protection:

-

Wear a flame-retardant lab coat over cotton clothing.[12] Synthetic fibers should be avoided as they can accumulate static electricity.[12]

-

Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn.[12] Inspect gloves for any signs of degradation before use and practice proper glove removal techniques to avoid skin contact.

-

-

Respiratory Protection: In situations where airborne concentrations may exceed exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required.[10][13] All respirator users must be part of a comprehensive respiratory protection program that includes fit testing and training.[10]

Step-by-Step Handling Protocol

-

Preparation: Before handling, ensure that the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary equipment and potential ignition sources.

-

Grounding and Bonding: To prevent the buildup of static electricity, which can ignite flammable vapors, it is crucial to ground and bond all metal containers and equipment during transfer.[5][14]

-

Dispensing: Use only non-sparking tools for opening and closing containers.[5][11] When transferring the liquid, pour slowly to minimize splashing and vapor generation.

-

Heating: If heating is required, use a water bath, heating mantle, or oil bath with a temperature controller. Never heat this compound over an open flame.

-

Post-Handling: Tightly close the container immediately after use. Clean any spills promptly as described in the emergency procedures section. Decontaminate all equipment that has come into contact with the chemical.

Storage Requirements

Proper storage is critical to maintaining the stability of this compound and preventing accidents.

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

-

The storage area should be designated for flammable liquids and be away from heat, sparks, open flames, and other sources of ignition.[7]

-

Store away from incompatible materials such as strong oxidizing agents.[14]

-

Ensure the storage area has adequate fire suppression equipment, such as a foam or dry chemical fire extinguisher.

Emergency Procedures: A Calm and Calculated Response

In the event of an emergency, a swift and informed response is crucial to mitigate harm.

First-Aid Measures

-

Inhalation: Move the affected person to fresh air immediately.[15] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[15] Seek immediate medical attention.[16]

-

Skin Contact: Immediately remove all contaminated clothing.[5] Flush the affected skin with plenty of water for at least 15 minutes.[16] If irritation persists, seek medical attention.

-

Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[16] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water.[17] Due to the aspiration hazard, it is critical to seek immediate medical attention.[5]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray (fog), or alcohol-resistant foam.[7][11]

-

Unsuitable Extinguishing Media: Do not use a solid water stream, as it may scatter and spread the fire.[7]

-

Specific Hazards: The vapor is heavier than air and can travel along the ground to a distant ignition source.[8] Containers may explode when heated.[14]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[11][14]

Accidental Release and Spill Containment

A spill of this compound requires immediate and careful attention.

Spill Response Protocol:

-

Evacuate and Isolate: Immediately evacuate all non-essential personnel from the spill area.[11] Isolate the area and eliminate all ignition sources.[18]

-

Ventilate: Ensure the area is well-ventilated to disperse vapors.

-

Containment: For small spills, absorb the liquid with a non-combustible material such as vermiculite, sand, or earth.[7][18] Do not use combustible materials like paper towels. For large spills, dike the area to prevent spreading.[5]

-

Collection: Use non-sparking tools to collect the absorbed material and place it in a suitable, labeled container for disposal.[5][18]

-

Decontamination: Clean the spill area thoroughly with soap and water.

-

Disposal: Dispose of the waste in accordance with all local, regional, and national regulations.

Caption: Workflow for handling a chemical spill.

Disposal Considerations

Waste this compound and contaminated materials must be disposed of as hazardous waste. Never pour this chemical down the drain. All disposal practices must comply with federal, state, and local regulations. It is recommended to contact a licensed professional waste disposal service to ensure proper disposal.

References

- 1. This compound | C8H16 | CID 522526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Hexene, 3,5-dimethyl- [webbook.nist.gov]

- 3. echemi.com [echemi.com]

- 4. Page loading... [wap.guidechem.com]

- 5. content.labscoop.com [content.labscoop.com]

- 6. 3,4-Dimethyl-1-hexene | C8H16 | CID 140134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. ICSC 0490 - 1-HEXENE [chemicalsafety.ilo.org]

- 9. This compound [stenutz.eu]

- 10. benchchem.com [benchchem.com]

- 11. airgas.com [airgas.com]

- 12. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 13. shop.perfumersapprentice.com [shop.perfumersapprentice.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 17. angenechemical.com [angenechemical.com]

- 18. 1-HEXENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

A Technical Guide to the Solubility of 3,5-Dimethyl-1-hexene in Common Organic Solvents

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 3,5-Dimethyl-1-hexene. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, offers predicted solubility in a range of common organic solvents, and provides a detailed experimental protocol for solubility determination.

Introduction to this compound: A Physicochemical Profile

This compound is an unsaturated hydrocarbon belonging to the alkene family.[1][2] Its chemical structure, characterized by a carbon-carbon double bond and two methyl groups, dictates its physical and chemical properties.[1][2]

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₈H₁₆ | [1] |

| Molecular Weight | 112.21 g/mol | [1] |

| IUPAC Name | 3,5-dimethylhex-1-ene | [1] |

| CAS Number | 7423-69-0 | [1][2] |

The presence of the carbon-carbon double bond and the overall non-symmetrical structure result in a nonpolar molecule. This nonpolarity is the cornerstone for understanding its solubility behavior in various organic solvents.

The Principle of "Like Dissolves Like": A Deep Dive

The solubility of a compound is fundamentally governed by the intermolecular forces between the solute and the solvent molecules. The adage "like dissolves like" serves as a guiding principle, indicating that nonpolar solutes will dissolve in nonpolar solvents, while polar solutes are best dissolved in polar solvents.[3][4]

For this compound, a nonpolar alkene, the primary intermolecular forces at play are the weak van der Waals forces (specifically, London dispersion forces). For dissolution to occur, the energy required to break the intermolecular forces within the pure solute and the pure solvent must be compensated by the energy released upon the formation of new solute-solvent interactions.

When this compound is introduced into a nonpolar solvent, the London dispersion forces between the alkene and the solvent molecules are comparable in strength to the forces within the pure substances. This energetic compatibility allows for the ready mixing and dissolution of the alkene.[3] Conversely, in polar solvents, the strong dipole-dipole interactions or hydrogen bonds between the solvent molecules are significantly more favorable than the weak interactions that would be formed with the nonpolar alkene molecules. This energetic disparity leads to the insolubility of this compound in polar solvents.[3]

Predicted Solubility of this compound in Common Organic Solvents

While specific quantitative solubility data for this compound is not extensively available in public literature, we can predict its solubility with a high degree of confidence based on the polarity of common organic solvents and the "like dissolves like" principle.

| Solvent | Polarity | Predicted Solubility | Rationale |

| Hexane | Nonpolar | Miscible | As a nonpolar alkane, hexane exhibits similar London dispersion forces to this compound, leading to complete miscibility. |

| Toluene | Nonpolar | Miscible | Toluene is a nonpolar aromatic hydrocarbon that readily dissolves nonpolar compounds like alkenes through van der Waals interactions. |

| Diethyl Ether | Slightly Polar | Soluble | While possessing a small dipole moment, diethyl ether is predominantly nonpolar and is an effective solvent for many nonpolar organic compounds. |

| Chloroform | Slightly Polar | Soluble | Chloroform is a weakly polar solvent that can dissolve a wide range of organic compounds, including nonpolar alkenes. |

| Acetone | Polar Aprotic | Sparingly Soluble | Acetone's polarity will limit its ability to dissolve the nonpolar this compound. |

| Ethanol | Polar Protic | Sparingly Soluble | The presence of a nonpolar ethyl group allows for some interaction, but the highly polar hydroxyl group limits miscibility with the nonpolar alkene. |

| Methanol | Polar Protic | Insoluble | Methanol is a highly polar protic solvent. A reference standard concentration of 100 µg/mL has been noted, indicating very low solubility.[5] |

| Water | Highly Polar | Insoluble | As a highly polar molecule with strong hydrogen bonding, water is a very poor solvent for nonpolar hydrocarbons like this compound.[4][6][7] |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely accepted technique for determining the solubility of a liquid in a solvent.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Positive displacement micropipettes

-

Thermostatic shaker bath

-

Centrifuge

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument

-

Volumetric flasks and syringes for standard preparation

Experimental Workflow

Caption: Experimental workflow for quantitative solubility determination.

Detailed Procedure

-